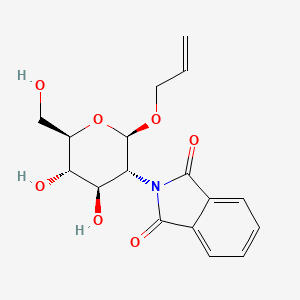
Allyl 2-deoxy-2-phthalimido-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2-deoxy-2-phthalimido-b-D-glucopyranoside is a synthetic carbohydrate derivative known for its significant biological activity. This compound is particularly noted for its role in inhibiting glycosidases, enzymes that are crucial in various biological processes, including the proliferation of cancer cells and the replication of viruses such as HIV and HCV.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-deoxy-2-phthalimido-b-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions.
Introduction of the Phthalimido Group: The protected glucose is then reacted with phthalimide in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to introduce the phthalimido group.
Deprotection: The acetyl groups are removed under acidic conditions to yield the free hydroxyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the allyl group to a saturated alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as thiols or amines replace the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Thiols, amines
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Saturated alkyl derivatives
Substitution: Thiol or amine-substituted derivatives
Applications De Recherche Scientifique
Allyl 2-deoxy-2-phthalimido-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Employed in studies involving glycosidase inhibition, which is crucial for understanding enzyme mechanisms and developing enzyme inhibitors.
Medicine: Investigated for its potential in treating cancers and viral infections due to its ability to inhibit glycosidases.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of glycosidases. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds, thereby impeding the proliferation of cancer cells and the replication of viruses. The molecular targets include various glycosidases involved in metabolic pathways critical for cell growth and viral replication.
Comparaison Avec Des Composés Similaires
- Benzyl 2-deoxy-2-phthalimido-b-D-glucopyranoside
- Methyl 2-deoxy-2-phthalimido-b-D-glucopyranoside
- Ethyl 2-deoxy-2-phthalimido-b-D-glucopyranoside
Comparison: Allyl 2-deoxy-2-phthalimido-b-D-glucopyranoside is unique due to the presence of the allyl group, which imparts distinct reactivity and biological activity compared to its benzyl, methyl, and ethyl analogs. The allyl group allows for additional functionalization and can undergo various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-2-7-24-17-12(14(21)13(20)11(8-19)25-17)18-15(22)9-5-3-4-6-10(9)16(18)23/h2-6,11-14,17,19-21H,1,7-8H2/t11-,12-,13-,14-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZAUIIISMQKHG-CVXDVXMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














